4-ethyl-N-pentylbenzene-1-sulfonamide
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Overview
Description
4-ethyl-N-pentylbenzene-1-sulfonamide is an organic compound with the molecular formula C13H21NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethyl and pentyl groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonyl chlorides and amines under controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 4-ethyl-N-pentylbenzene-1-sulfonamide may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled to optimize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-pentylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
4-ethyl-N-pentylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-ethyl-N-pentylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-butylbenzene-1-sulfonamide
- 4-ethyl-N-hexylbenzene-1-sulfonamide
- 4-methyl-N-pentylbenzene-1-sulfonamide
Uniqueness
4-ethyl-N-pentylbenzene-1-sulfonamide is unique due to its specific ethyl and pentyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Biological Activity
4-Ethyl-N-pentylbenzene-1-sulfonamide is an organic compound characterized by its sulfonamide functional group attached to a benzene ring. Its molecular formula is C₁₃H₁₉N₁O₂S, with a molecular weight of approximately 253.36 g/mol. This compound has garnered attention in medicinal chemistry due to the biological activities associated with its sulfonamide moiety, which is known for various pharmacological effects, including antibacterial properties.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial folic acid synthesis, a mechanism common among sulfonamides. This inhibition occurs through competitive antagonism at the active site of dihydropteroate synthase, an enzyme critical for bacterial growth and survival. Additionally, research indicates that derivatives of sulfonamides may interact with calcium channels, potentially affecting cardiovascular parameters such as perfusion pressure and coronary resistance .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its derivatives:
Antibacterial Activity
Research has shown that sulfonamides like this compound exhibit significant antibacterial properties. In vitro studies demonstrate effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's structure allows for modifications that can enhance its potency and spectrum of activity.
Cardiovascular Studies
A study utilizing isolated rat heart models assessed the effects of several sulfonamide derivatives on perfusion pressure and coronary resistance. The findings indicated that compounds structurally related to this compound could significantly decrease perfusion pressure over time, suggesting potential therapeutic applications in managing cardiovascular conditions .
Environmental Impact
In environmental science, formulations containing this compound were tested for biodegradability under controlled composting conditions. Results indicated promising profiles, suggesting that this compound could contribute to the development of environmentally friendly materials.
Pharmacokinetics
Pharmacokinetic parameters for this compound have been evaluated using computational models such as SwissADME. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound, which are crucial for understanding its biological activity and therapeutic potential .
Properties
IUPAC Name |
4-ethyl-N-pentylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-3-5-6-11-14-17(15,16)13-9-7-12(4-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFKRSGVIZWFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=C(C=C1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898058-52-1 |
Source
|
Record name | 4-ethyl-N-pentylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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